Cas no 769-05-1 (2-chloro-6-fluorobenzene-1-carbothioamide)

2-chloro-6-fluorobenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-6-fluorobenzenecarbothioamide
- 2-Chloro-6-fluoro[1,3]thiazolo[5,4-b]pyridine
- 2-CHLORO-6-FLUORO-THIAZOLO[5,4-B]PYRIDINE
- 2-chloro-6-fluorobenzothioamide
- SureCN368876
- 2-fluoro-6-chloro-thiobenzoic acid amide
- AB70007
- 2-chloro-6-fluorobenzthioamide
- 2-chloro-6-fluorothiazolo[5,4-b]pyridine
- 2-chloro-6-fluorothiobenzamide
- 2-Chloro-6-fluoro[1,3]thiazolo[5,4-b]pyridine; 2-CHLORO-6-FLUORO-THIAZOLO[5,4-B]PYRIDINE; 2-chloro-6-fluorobenzothioamide; SureCN368876; 2-fluoro-6-chloro-thiobenzoic acid amide; AB70007; 2-chloro-6-fluorobenzthioamide; 2-chloro-6-fluorothiazolo[5,4-b]pyridine; 2-chloro-6-fluorothiobenzamide;
- NASRTWJCHNSTFD-UHFFFAOYSA-N
- C7H5ClFNS
- MFCD08164115
- G23308
- AS-871/43475727
- 2-chloro-6-fluoro-benzthioamide
- 769-05-1
- SCHEMBL791513
- AKOS002669713
- NS-01749
- EN300-192281
- 2-CHLORO-6-FLUOROBENZENE-1-CARBOTHIOAMIDE
- 2-chloro-6-fluorobenzene-1-carbothioamide
-
- MDL: MFCD08164115
- Inchi: InChI=1S/C7H5ClFNS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
- InChI Key: NASRTWJCHNSTFD-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1)Cl)C(=S)N)F
Computed Properties
- Exact Mass: 188.98165
- Monoisotopic Mass: 188.9815262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 58.1Ų
Experimental Properties
- PSA: 26.02
2-chloro-6-fluorobenzene-1-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C374983-50mg |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 50mg |
$ 135.00 | 2022-04-01 | ||
Enamine | EN300-192281-0.25g |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 95% | 0.25g |
$138.0 | 2023-09-17 | |
Enamine | EN300-192281-5.0g |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 95% | 5g |
$806.0 | 2023-06-03 | |
Enamine | EN300-192281-0.05g |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 95% | 0.05g |
$65.0 | 2023-09-17 | |
Aaron | AR00M36Y-2.5g |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 95% | 2.5g |
$775.00 | 2025-02-28 | |
Enamine | EN300-192281-5g |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 95% | 5g |
$806.0 | 2023-09-17 | |
Aaron | AR00M36Y-250mg |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 95% | 250mg |
$215.00 | 2025-02-28 | |
Enamine | EN300-192281-10g |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 95% | 10g |
$1195.0 | 2023-09-17 | |
A2B Chem LLC | AK29470-5g |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 95% | 5g |
$884.00 | 2024-04-19 | |
A2B Chem LLC | AK29470-10g |
2-chloro-6-fluorobenzene-1-carbothioamide |
769-05-1 | 95% | 10g |
$1293.00 | 2024-04-19 |
2-chloro-6-fluorobenzene-1-carbothioamide Related Literature
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on 2-chloro-6-fluorobenzene-1-carbothioamide
Comprehensive Guide to 2-Chloro-6-fluorobenzene-1-carbothioamide (CAS No. 769-05-1): Properties, Applications, and Industry Insights
2-Chloro-6-fluorobenzene-1-carbothioamide (CAS No. 769-05-1) is a specialized aromatic compound featuring a unique combination of halogen and thioamide functional groups. This organosulfur compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile molecular structure. The presence of both chloro and fluoro substituents on the benzene ring, coupled with the carbothioamide moiety, makes it a valuable intermediate for synthesizing bioactive molecules.
Recent studies highlight the growing demand for halogenated benzene derivatives in drug discovery, particularly for developing kinase inhibitors and antimicrobial agents. The 2-chloro-6-fluoro substitution pattern is known to enhance metabolic stability in lead compounds, addressing a key challenge in modern medicinal chemistry. Researchers are actively exploring its potential in crop protection chemicals, where structural analogs have shown efficacy against resistant pest strains.
From a synthetic chemistry perspective, 769-05-1 serves as a building block for heterocyclic compounds through cyclization reactions. Its thioamide group participates in diverse transformations, including condensations and metal-catalyzed couplings, making it valuable for constructing sulfur-containing scaffolds. The compound's crystalline form and moderate solubility in polar organic solvents facilitate purification and handling in laboratory settings.
Environmental and regulatory considerations are shaping the future applications of 2-chloro-6-fluorobenzene-1-carbothioamide. The industry is developing greener synthetic routes to minimize waste generation, aligning with sustainable chemistry principles. Analytical methods like HPLC-MS and NMR spectroscopy are crucial for quality control, ensuring batch-to-batch consistency for research applications.
Emerging trends in precision agriculture and targeted therapeutics are driving innovation around this compound. Its derivatives are being investigated for smart delivery systems in both pharmaceutical and agricultural sectors. The compound's structure-activity relationships continue to be explored through computational modeling and high-throughput screening platforms.
Storage and handling recommendations for CAS 769-05-1 emphasize protection from moisture and oxidation. Technical datasheets typically specify inert atmosphere storage conditions to maintain stability. When working with this benzene carbothioamide derivative, standard laboratory safety protocols for handling fine chemicals should be followed.
The global market for fluorinated aromatic compounds like 2-chloro-6-fluorobenzene-1-carbothioamide is projected to grow steadily, supported by advancements in catalytic fluorination technologies. Patent analysis reveals increasing innovation around its molecular analogs, particularly in bioconjugation applications and material science applications.
Quality specifications for research-grade 769-05-1 typically require ≥98% purity, verified by chromatographic methods. Suppliers often provide detailed spectroscopic data including IR and mass spectra for identity confirmation. The compound's shelf life can be extended through proper storage at controlled temperatures.
Future research directions may explore the compound's potential in electronic materials and catalysis. Its electron-withdrawing substituents and planar structure make it interesting for designing organic semiconductors. The thioamide functionality could enable novel coordination chemistry with transition metals for catalytic applications.
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